molecular formula C19H26N2O3 B11340934 4-butyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclohexanecarboxamide

4-butyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclohexanecarboxamide

Cat. No.: B11340934
M. Wt: 330.4 g/mol
InChI Key: ANRYBTOKQCEKIR-UHFFFAOYSA-N
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Description

4-butyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for further applications .

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-butyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting or activating enzymes, modulating receptor activity, or interfering with cellular signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)cyclohexanecarboxamide stands out due to its unique structural features, which confer specific biological activities not observed in other similar compounds.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

4-butyl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C19H26N2O3/c1-2-3-4-13-5-7-14(8-6-13)19(23)20-15-9-10-17-16(11-15)21-18(22)12-24-17/h9-11,13-14H,2-8,12H2,1H3,(H,20,23)(H,21,22)

InChI Key

ANRYBTOKQCEKIR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCC(=O)N3

Origin of Product

United States

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